PROTAC ER|A Y537S degrader-1
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Overview
Description
PROTAC ER|A Y537S degrader-1 is a compound designed to target and degrade the estrogen receptor-alpha (ERα) Y537S mutant. This mutant is often associated with resistance to endocrine therapy in breast cancer. The compound is a part of the PROTAC (Proteolysis Targeting Chimera) family, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to tag the target protein for degradation by the proteasome .
Preparation Methods
The synthesis of PROTAC ER|A Y537S degrader-1 involves multiple steps, including the formation of a ubiquitin E3 ligase binding group, a linker, and a protein binding group. The detailed synthetic route and reaction conditions are described in patent WO2021143822, example 12 . Industrial production methods typically involve custom synthesis services provided by specialized chemical companies .
Chemical Reactions Analysis
PROTAC ER|A Y537S degrader-1 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, affecting its activity.
Hydrolysis: The compound can undergo hydrolysis under certain conditions, leading to the breakdown of the linker or other functional groups.
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
PROTAC ER|A Y537S degrader-1 has several scientific research applications:
Cancer Research: It is primarily used in the study of breast cancer, particularly in cases where the cancer has developed resistance to traditional endocrine therapies
Drug Development: The compound is used to explore new therapeutic strategies for targeting and degrading mutant proteins associated with disease.
Biological Studies: It helps in understanding the role of estrogen receptor-alpha in cellular processes and its implications in cancer progression
Mechanism of Action
The mechanism of action of PROTAC ER|A Y537S degrader-1 involves the recruitment of an E3 ubiquitin ligase to the estrogen receptor-alpha Y537S mutant. This leads to the ubiquitination of the receptor, marking it for degradation by the proteasome . The degradation of the receptor disrupts estrogen signaling, which is crucial for the growth and survival of certain breast cancer cells .
Comparison with Similar Compounds
PROTAC ER|A Y537S degrader-1 is unique in its ability to specifically target the Y537S mutant of estrogen receptor-alpha. Similar compounds include:
Vepdegestrant (ARV-471): Another PROTAC that targets estrogen receptor-alpha and has shown promise in clinical trials for breast cancer
Fulvestrant: A selective estrogen receptor degrader (SERD) that also targets estrogen receptor-alpha but through a different mechanism.
This compound stands out due to its specificity for the Y537S mutant, making it a valuable tool in the study and treatment of resistant breast cancer .
Properties
Molecular Formula |
C46H49N5O6 |
---|---|
Molecular Weight |
767.9 g/mol |
IUPAC Name |
3-[4-[4-[[1-[4-[(1R,2S)-6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenyl]piperidin-4-yl]methyl]piperazin-1-yl]-8-oxo-6H-[1,3]dioxolo[4,5-e]isoindol-7-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C46H49N5O6/c52-35-11-13-37-32(24-35)8-12-36(30-4-2-1-3-5-30)41(37)31-6-9-34(10-7-31)49-18-16-29(17-19-49)26-48-20-22-50(23-21-48)39-25-33-27-51(38-14-15-40(53)47-45(38)54)46(55)42(33)44-43(39)56-28-57-44/h1-7,9-11,13,24-25,29,36,38,41,52H,8,12,14-23,26-28H2,(H,47,53,54)/t36-,38?,41+/m1/s1 |
InChI Key |
RDRZVFBEEZKQOM-GAMGIVGNSA-N |
Isomeric SMILES |
C1CC2=C(C=CC(=C2)O)[C@H]([C@H]1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |
Canonical SMILES |
C1CC2=C(C=CC(=C2)O)C(C1C3=CC=CC=C3)C4=CC=C(C=C4)N5CCC(CC5)CN6CCN(CC6)C7=C8C(=C9C(=C7)CN(C9=O)C1CCC(=O)NC1=O)OCO8 |
Origin of Product |
United States |
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